3,4-Dihydroxy-2-methylbenzoic acid
Overview
Description
3,4-Dihydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This compound is known for its various applications in organic synthesis, pharmaceuticals, and as an intermediate in the production of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. One such method includes the use of palladium-catalyzed hydroxylation of 2-methylbenzoic acid. This process not only improves the yield but also minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium dichromate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acidic or basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3,4-Dihydroxy-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: It disrupts the cell membranes of bacteria, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzoic acid: Lacks the methyl group, making it less hydrophobic and slightly different in reactivity.
2,3-Dihydroxybenzoic acid: The hydroxyl groups are positioned differently, affecting its chemical properties and biological activity.
3,5-Dihydroxy-4-methylbenzoic acid: Similar structure but with different positioning of hydroxyl groups, leading to variations in reactivity and applications.
Uniqueness
3,4-Dihydroxy-2-methylbenzoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dihydroxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTVOKFHNGKTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439898 | |
Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-47-6 | |
Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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